molecular formula C20H19Cl2NO4 B2484471 1-(3-(2,4-Dichlorophenoxy)propyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one CAS No. 879044-28-7

1-(3-(2,4-Dichlorophenoxy)propyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one

Cat. No.: B2484471
CAS No.: 879044-28-7
M. Wt: 408.28
InChI Key: KWOBXGVZXDXASF-UHFFFAOYSA-N
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Description

1-(3-(2,4-Dichlorophenoxy)propyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one is a complex organic compound with a unique structure that includes both indolinone and dichlorophenoxy groups

Preparation Methods

The synthesis of 1-(3-(2,4-Dichlorophenoxy)propyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

    Formation of the indolinone core: This can be achieved through a cyclization reaction involving an appropriate precursor.

    Attachment of the dichlorophenoxy group: This step involves a nucleophilic substitution reaction where the dichlorophenoxy group is introduced.

    Introduction of the hydroxy and oxopropyl groups: These functional groups are typically added through selective oxidation and alkylation reactions.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(3-(2,4-Dichlorophenoxy)propyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxopropyl group can be reduced to an alcohol.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.

    Condensation: The compound can participate in condensation reactions to form larger molecules.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-(2,4-Dichlorophenoxy)propyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-(2,4-Dichlorophenoxy)propyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and induction of cellular responses.

Comparison with Similar Compounds

Similar compounds to 1-(3-(2,4-Dichlorophenoxy)propyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one include:

    1-(3-(2,4-Dichlorophenoxy)propyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)indolin-2-one: This compound has a similar structure but includes a methyl group, which may alter its properties and applications.

    This compound derivatives: Various derivatives with different substituents can exhibit unique properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[3-(2,4-dichlorophenoxy)propyl]-3-hydroxy-3-(2-oxopropyl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl2NO4/c1-13(24)12-20(26)15-5-2-3-6-17(15)23(19(20)25)9-4-10-27-18-8-7-14(21)11-16(18)22/h2-3,5-8,11,26H,4,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWOBXGVZXDXASF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1(C2=CC=CC=C2N(C1=O)CCCOC3=C(C=C(C=C3)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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